1-(2-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a detailed analysis of the molecular structure of the compound, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound and its derivatives are synthesized through various methods, including condensation reactions and Mannich reactions. For example, Halim and Ibrahim (2017) described the synthesis of a derivative using Density Functional Theory (DFT) calculations and spectral data analysis (Halim & Ibrahim, 2017).
Crystal Structure and Quantum Chemical Calculations : Detailed crystal structure analysis and quantum chemical calculations have been performed on similar compounds, as shown in the work of Abdel El‐wahab et al. (2021), providing insights into the molecular structures and stabilities of these compounds (Abdel El‐wahab et al., 2021).
Applications in Chemistry and Materials Science
Nonlinear Optical (NLO) Properties : Compounds like 1-(2-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione have been studied for their nonlinear optical properties, which are essential for various applications in photonics and optoelectronics. This was explored by Halim and Ibrahim through DFT calculations and experimental studies (Halim & Ibrahim, 2017).
Corrosion Inhibition : Some derivatives have shown potential as corrosion inhibitors for metals in acidic media. For instance, Aouine et al. (2011) synthesized derivatives and studied their corrosion inhibiting activity, which is significant for industrial applications (Aouine et al., 2011).
Pharmaceutical Applications : While detailed information on drug use and dosage is excluded, it's worth noting that related compounds have been explored for potential pharmaceutical applications, such as in the study of anti-HIV activity by Tang et al. (2015) (Tang et al., 2015).
Polymer Chemistry : The compound's derivatives have been used in polymer chemistry. Wang and Feng (1997) investigated the use of a derivative in the synthesis of poly(glycolic acid-alt-l-aspartic acid), highlighting its role in increasing polymer hydrophilicity (Wang & Feng, 1997).
Safety And Hazards
This would involve a detailed analysis of the safety and hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, including potential applications and areas of interest for further study.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or databases. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
5-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-11-12-20-19(13-16)22(25)23(26)24(20)14-18-9-5-6-10-21(18)27-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBWMJOLFSXASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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